molecular formula C12H19NO2 B15326567 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid

Cat. No.: B15326567
M. Wt: 209.28 g/mol
InChI Key: UHTOQGUQEHRAFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid
  • 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid
  • 1-Cyano-3,3-dibutylcyclobutane-1-carboxylic acid

Uniqueness

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. The presence of two propyl groups enhances its lipophilicity and may influence its biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H19NO2/c1-3-5-11(6-4-2)7-12(8-11,9-13)10(14)15/h3-8H2,1-2H3,(H,14,15)

InChI Key

UHTOQGUQEHRAFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(C1)(C#N)C(=O)O)CCC

Origin of Product

United States

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